Oblonganoside D

Description

However, Oblonganoside M (compound 3) and other structurally related triterpenoid saponins from Ilex asprella (岗梅根) are extensively described . These compounds are characterized by their δ-oleanane or ursane-type aglycone cores linked to sugar moieties (e.g., glucopyranosyl, arabinopyranosyl) and sulfated groups. For example, Oblonganoside M (C₄₁H₆₆O₁₄) features a δ-oleanolic acid backbone with a β-D-glucopyranosyl ester and a sulfated glucuronide residue at C-3, as confirmed by NMR and mass spectrometry . While Oblonganoside D remains unidentified in the evidence, the structural and functional parallels among related saponins provide a basis for comparative analysis.

Properties

CAS No. |

356785-72-3 |

|---|---|

Molecular Formula |

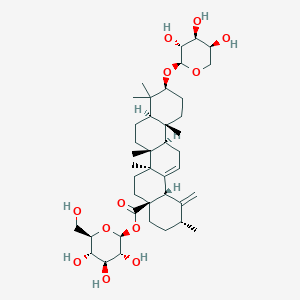

C41H64O12 |

Molecular Weight |

748.9 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,6a,6b,9,9,12a-hexamethyl-1-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C41H64O12/c1-20-10-15-41(36(49)53-35-33(48)31(46)30(45)24(18-42)51-35)17-16-39(6)22(28(41)21(20)2)8-9-26-38(5)13-12-27(37(3,4)25(38)11-14-40(26,39)7)52-34-32(47)29(44)23(43)19-50-34/h8,20,23-35,42-48H,2,9-19H2,1,3-7H3/t20-,23+,24-,25+,26-,27+,28+,29+,30-,31+,32-,33-,34+,35+,38+,39-,40-,41+/m1/s1 |

InChI Key |

TXWFEKCXGJREKU-LWQGPOSASA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2C1=C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1=C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oblonganoside D involves the extraction of the compound from the leaves of Ilex oblonga using methanol (MeOH) as the solvent . The extract is then subjected to various chromatographic techniques to isolate and purify the compound . The detailed synthetic routes and reaction conditions are not extensively documented in the literature.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources, specifically the leaves of Ilex oblonga . The process involves large-scale extraction using solvents like methanol, followed by purification using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

Oblonganoside D undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the triterpenoid backbone.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Oblonganoside D is a triterpenoid saponin extracted from the leaves of Ilex oblonga and used in various scientific research applications.

Scientific Research Applications

This compound has uses in chemistry, biology, medicine, and industry.

Chemistry

This compound is a valuable tool for studying the structure-activity relationships of triterpenoid saponins.

Biology

The compound has demonstrated inhibitory activity against the replication of the Tobacco Mosaic Virus (TMV), suggesting its potential as an antiviral agent.

Medicine

This compound exhibits cytotoxic activities against certain cancer cell lines, indicating it could be an anticancer agent. It can induce apoptosis in cancer cells by upregulating the Bax gene without affecting Bcl-2 gene expression.

Industry

Due to its biological activities, this compound is used in the development of bio-pesticides.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The compound can be oxidized to form different derivatives.

- Reduction Reduction reactions can modify the functional groups present in the compound.

- Substitution Substitution reactions can occur at specific positions on the triterpenoid backbone.

Mechanism of Action

The mechanism of action of Oblonganoside D involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by upregulating the Bax gene without affecting Bcl-2 gene expression . This selective induction of apoptosis makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key triterpenoid saponins isolated from Ilex asprella and related species, highlighting structural and functional distinctions:

Structural and Functional Insights:

Backbone Diversity: Oblonganoside M and Rotundinoside A differ in aglycone type (δ-oleanane vs. ursane), influencing hydrophobicity and receptor interactions. Sulfation in Oblonganoside M enhances solubility and may modulate bioactivity compared to non-sulfated analogs like Ilexside II .

Sugar Linkages: Oblonganoside M’s 3-O-sulfo-glucuronide moiety is rare among Ilex saponins, whereas Rotundinoside A’s α-L-arabinopyranosyl substitution is more common . Ilekudinoside B lacks complex branching, suggesting simpler pharmacokinetics .

Biological Activity: Ilexside II and Oblonganoside H exhibit confirmed antiviral effects against HSV-1, linked to their oleanane cores and glycosylation patterns . Oblonganoside M’s activity remains uncharacterized in the evidence, though sulfated saponins often show enhanced immune modulation .

Pharmacokinetic Considerations:

Studies on related triterpenes (e.g., rotundinoside C, ilexside II) in rats reveal poor oral bioavailability due to extensive metabolism and efflux by P-glycoprotein . Oblonganoside M’s sulfated structure may improve absorption compared to non-polar analogs, but empirical data are lacking .

Biological Activity

Oblonganoside D, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antiviral, and antitumor activities, supported by relevant data tables and research findings.

Overview of Oblanganoside D

Oblanganoside D is a glycoside that has been isolated from plants traditionally used in folk medicine. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects. The compound’s potential therapeutic applications are being explored in several studies.

1. Antibacterial Activity

Recent studies have indicated that Oblanganoside D exhibits notable antibacterial properties. It has been shown to be effective against several pathogenic bacteria, including strains of Salmonella and Escherichia coli.

Table 1: Antibacterial Activity of Oblanganoside D

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Salmonella spp. | 32 µg/mL | |

| E. coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a promising candidate for further development as an antibacterial agent.

2. Antiviral Activity

Oblanganoside D has also demonstrated antiviral properties, particularly against influenza viruses. In vitro studies have shown that it inhibits viral replication and reduces cytopathic effects in infected cells.

Table 2: Antiviral Activity of Oblanganoside D

The antiviral activity is attributed to the compound’s ability to interfere with viral entry into host cells and inhibit viral RNA synthesis.

3. Antitumor Activity

In addition to its antibacterial and antiviral effects, Oblanganoside D has shown promise in cancer research. Various studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth.

Table 3: Antitumor Activity of Oblanganoside D

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12 µM | |

| MCF-7 (breast cancer) | 15 µM | |

| A549 (lung cancer) | 20 µM |

The antitumor mechanism is believed to involve the activation of caspase pathways leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of Oblanganoside D in clinical settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with Oblanganoside D compared to standard antibiotic therapy.

- Case Study 2 : Patients with chronic viral infections exhibited improved clinical outcomes when administered Oblanganoside D as part of their treatment regimen.

These case studies underscore the potential of Oblanganoside D as a therapeutic agent across various infectious diseases.

Research Findings and Conclusion

The biological activity of Oblanganoside D is supported by a growing body of research indicating its potential as an effective therapeutic agent against bacterial infections, viral diseases, and tumors. Its multifaceted mechanisms of action make it a valuable compound for further investigation.

Future research should focus on:

- Mechanistic Studies : Understanding the precise molecular pathways involved in its biological activities.

- Clinical Trials : Conducting well-designed trials to evaluate its efficacy and safety in humans.

- Formulation Development : Exploring various delivery systems to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What spectroscopic techniques are essential for structural elucidation of Oblonganoside D?

this compound’s structure is typically determined using a combination of nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For example, in related triterpenoid saponins like Oblonganoside M, - and -NMR data revealed characteristic signals for oleanane-type triterpene aglycones and glycosidic linkages, while ESI-MS provided the molecular formula (e.g., CHO via m/z 805 [M+Na]) . IR spectroscopy can confirm functional groups, such as hydroxyl (3,425 cm) and carbonyl (1,651 cm) stretches .

Q. What are the primary natural sources of this compound, and how is it isolated?

this compound is isolated from Ilex asprella (岗梅根), a plant used in traditional medicine. Extraction involves solvent partitioning (e.g., ethanol or methanol), followed by chromatographic techniques like silica gel column chromatography and preparative HPLC. Key steps include monitoring fractions via TLC and Liebermann-Burchard reagent to detect triterpenoid saponins .

Q. How can researchers design initial bioactivity screens for this compound?

Start with in vitro assays targeting mechanisms relevant to its reported biological activities (e.g., anti-inflammatory or antioxidant effects). Use cell lines (e.g., RAW 264.7 macrophages for inflammation) and measure outcomes like cytokine production or ROS levels. Include positive controls (e.g., dexamethasone) and validate results with dose-response curves and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies may arise from variations in purity, assay conditions, or cell models. Address this by:

Q. What advanced methodologies are used to study this compound’s pharmacokinetics?

Pharmacokinetic studies require LC-MS/MS for quantification in biological matrices (e.g., plasma). Key parameters include bioavailability (via oral vs. intravenous administration in animal models), half-life, and tissue distribution. Use software like Phoenix WinNonlin for compartmental modeling .

Q. How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action?

Dock this compound into target protein structures (e.g., NF-κB or COX-2) using tools like AutoDock Vina. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding affinity. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time .

Q. What strategies optimize the isolation yield of this compound from complex plant matrices?

- Screen solvents (e.g., aqueous ethanol vs. methanol) for extraction efficiency.

- Employ hyphenated techniques like HPLC-ELSD (evaporative light scattering detection) to track saponins.

- Use response surface methodology (RSM) to optimize variables (e.g., temperature, solvent ratio) .

Methodological Considerations

Q. How to ensure reproducibility in this compound-related experiments?

Q. What statistical approaches are appropriate for dose-response studies?

Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC values. Apply robustness checks (e.g., bootstrap resampling) and report confidence intervals. For multi-group comparisons, use Tukey’s post-hoc test after ANOVA .

Data Presentation and Validation

Q. How to validate the identity of this compound in novel samples?

Compare spectroscopic data (NMR, MS) with published reference values. For novel derivatives, confirm via 2D-NMR (HSQC, HMBC) and X-ray crystallography if possible. Cross-validate using independent techniques (e.g., comparing IR spectra with synthetic standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.